Cas no 443290-21-9 ((2-ethoxy-4-formylphenoxy)acetonitrile)
(2-ethoxy-4-formylphenoxy)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Acetonitrile, (2-ethoxy-4-formylphenoxy)- (9CI)
- SR-01000235659-1
- Z53793216
- Oprea1_696254
- 2-(2-ethoxy-4-formyl-phenoxy)acetonitrile
- (2-ETHOXY-4-FORMYLPHENOXY)METHYL CYANIDE
- 2-(2-ethoxy-4-formylphenoxy)acetonitrile
- EN300-227950
- SR-01000235659
- (2-ethoxy-4-formylphenoxy)acetonitrile
- AKOS000197801
- STK319212
- 443290-21-9
- ACETONITRILE,(2-ETHOXY-4-FORMYLPHENOXY)-
-
- MDL: MFCD02256192
- Inchi: 1S/C11H11NO3/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8H,2,6H2,1H3
- InChI Key: LJSKEBXTVKCRLQ-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(C=O)C=CC=1OCC#N
Computed Properties
- Exact Mass: 205.07389321g/mol
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 59.3Ų
(2-ethoxy-4-formylphenoxy)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E677428-10mg |
(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E677428-50mg |
(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E677428-100mg |
(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 100mg |
$ 115.00 | 2022-06-05 | ||
| Enamine | EN300-227950-0.05g |
2-(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
| Enamine | EN300-227950-0.1g |
2-(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
| Enamine | EN300-227950-0.25g |
2-(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 95% | 0.25g |
$92.0 | 2024-06-20 | |
| Enamine | EN300-227950-0.5g |
2-(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 95% | 0.5g |
$175.0 | 2024-06-20 | |
| Enamine | EN300-227950-1.0g |
2-(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 95% | 1.0g |
$256.0 | 2024-06-20 | |
| Enamine | EN300-227950-2.5g |
2-(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 95% | 2.5g |
$503.0 | 2024-06-20 | |
| Enamine | EN300-227950-5.0g |
2-(2-ethoxy-4-formylphenoxy)acetonitrile |
443290-21-9 | 95% | 5.0g |
$743.0 | 2024-06-20 |
(2-ethoxy-4-formylphenoxy)acetonitrile Suppliers
(2-ethoxy-4-formylphenoxy)acetonitrile Related Literature
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on (2-ethoxy-4-formylphenoxy)acetonitrile
(2-Ethoxy-4-Formylphenoxy)acetonitrile (CAS No. 443290-21-9): An Overview of Its Properties, Applications, and Recent Research
(2-Ethoxy-4-formylphenoxy)acetonitrile (CAS No. 443290-21-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, and a phenoxy moiety attached to an acetonitrile backbone. These structural features contribute to its diverse chemical properties and potential applications in various scientific domains.
The molecular formula of (2-ethoxy-4-formylphenoxy)acetonitrile is C11H11NO3, and its molecular weight is approximately 205.21 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it an attractive candidate for use in solution-based reactions and formulations.
In recent years, (2-ethoxy-4-formylphenoxy)acetonitrile has been the subject of numerous studies due to its potential biological activities. One of the key areas of interest is its role as a precursor in the synthesis of more complex molecules with therapeutic applications. For instance, researchers have explored its use in the development of novel anti-inflammatory agents and anticancer drugs. The formyl group in the molecule can be readily modified through various chemical reactions, making it a valuable building block for drug discovery and development.
A study published in the Journal of Medicinal Chemistry highlighted the potential of (2-ethoxy-4-formylphenoxy)acetonitrile as a lead compound for the development of selective COX-2 inhibitors. COX-2 inhibitors are widely used to treat inflammatory conditions such as arthritis and are known for their reduced gastrointestinal side effects compared to non-selective NSAIDs. The researchers found that derivatives of (2-ethoxy-4-formylphenoxy)acetonitrile exhibited potent COX-2 inhibitory activity with minimal impact on COX-1, suggesting their potential as safer anti-inflammatory agents.
Beyond its applications in medicinal chemistry, (2-ethoxy-4-formylphenoxy)acetonitrile has also shown promise in materials science. Its unique electronic properties make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the formyl group can be exploited to tune the electronic properties of these materials, enhancing their performance in various optoelectronic devices.
In the context of environmental science, (2-ethoxy-4-formylphenoxy)acetonitrile has been investigated for its biodegradability and environmental impact. A study published in the Journal of Environmental Science and Health evaluated the biodegradability of several acetonitrile derivatives, including (2-ethoxy-4-formylphenoxy)acetonitrile. The results indicated that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may have a lower environmental impact compared to some other organic compounds.
The synthesis of (2-ethoxy-4-formylphenoxy)acetonitrile typically involves a multi-step process that includes the formation of the phenoxy moiety and subsequent functionalization with the ethoxy and formyl groups. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with ethylene oxide to form 2-ethoxy-4-hydroxybenzaldehyde, followed by nucleophilic substitution with cyanide to yield the final product. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In terms of safety and handling, while (2-ethoxy-4-formylphenoxy)acetonitrile is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.
The future prospects for (2-ethoxy-4-formylphenoxy)acetonitrile are promising. Ongoing research continues to uncover new applications and potential uses for this compound across various scientific disciplines. As our understanding of its properties deepens, it is likely that we will see increased utilization of (2-ethoxy-4-formylphenoxy)acetonitrile in both academic research and industrial settings.
443290-21-9 ((2-ethoxy-4-formylphenoxy)acetonitrile) Related Products
- 120-25-2(4-Ethoxy-3-methoxybenzaldehyde)
- 342592-62-5((4-formyl-2-methoxyphenoxy)acetonitrile)
- 1131-52-8(3-Ethoxy-4-methoxybenzaldehyde)
- 2029-94-9(3,4-Diethoxybenzaldehyde)
- 79459-15-7(Benzaldehyde, 3,5-diethoxy-4-hydroxy-)
- 2539-53-9(4-Ethoxy-3-hydroxybenzaldehyde)
- 121-32-4(Ethylvanillin)
- 62040-18-0(Benzaldehyde, 3-ethoxy-4,5-dihydroxy-)
- 64673-04-7(4-(2-hydroxyethoxy)-3-methoxybenzaldehyde)
- 6436-11-9(1H-Pyrrole-2-carboxylicacid, 5-(hydroxymethyl)-4-(3-methoxy-3-oxo-1-propen-1-yl)-3-methyl-, ethylester)